molecular formula C22H28ClN3O2 B1231882 Caroverine hydrochloride CAS No. 55750-05-5

Caroverine hydrochloride

Cat. No. B1231882
CAS RN: 55750-05-5
M. Wt: 401.9 g/mol
InChI Key: JRNWTJUIMRLKBV-UHFFFAOYSA-N
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Description

Caroverine hydrochloride is a compound with the structural formula 1-(2-diethylaminoethyl)-3-(p-methoxy benzyl)-1,2-dihydro-2-quinoxalin-2-on-hydrochloride. It exhibits notable pharmacological properties, acting as a class B calcium-channel-blocker and antiglutamatergic agent. This compound demonstrates significant effects on brain function through competitive AMPA antagonism and, at higher concentrations, noncompetitive NMDA antagonism (Udilova et al., 2003).

Synthesis Analysis

A diversity-oriented synthesis approach has been developed for Caroverine and its derivatives. This method involves the construction of the quinoxalinone scaffold via tandem nitrosation/aerobic oxidative C-N bond formation reaction of N-(2-chloroethyl)-2-cyano-N-phenylacetamide. Subsequent steps include Grignard, Finkelstein, and nucleophilic substitutions reactions to yield various derivatives (Kobayashi et al., 2014).

Molecular Structure Analysis

While not directly related to this compound, the molecular structures of related compounds have been extensively studied, revealing insights into their chemical behavior and interactions. For instance, the crystal structures of betaine compounds and their interactions via hydrogen bonds offer a perspective on how similar compounds may behave at the molecular level (Pingrong Wei et al., 1995).

Chemical Reactions and Properties

This compound exhibits strong antioxidant activity, partially preventing and actively scavenging hydroxyl radicals. This activity is significant given the role of reactive oxygen species in the pathogenesis of inner ear diseases, where Caroverine has shown therapeutic effects. The compound's reaction with hydroxyl radicals occurs at an extremely high rate constant, underlying its potent antioxidant capabilities (Udilova et al., 2003).

Physical Properties Analysis

The solubility and physicochemical stability of this compound in buffered aqueous solutions have been studied, indicating that its solubility decreases markedly at pH values higher than 6.0. Its degradation follows first-order kinetics, accelerated by decreasing pH and increasing storage temperature. These findings are crucial for the formulation and storage of this compound (Gwak et al., 1998).

Chemical Properties Analysis

This compound's interaction with reactive species like superoxide and hydroxyl radicals has been explored. Its ability to scavenge these radicals, albeit at different rates, contributes to its antioxidant properties. The compound's efficiency in reacting with hydroxyl radicals is particularly notable, which might underlie its protective effects in pathological conditions where oxidative stress is a significant factor (Udilova et al., 2003).

Scientific Research Applications

Antioxidant Activity

Caroverine hydrochloride exhibits significant antioxidant properties, particularly through its ability to scavenge hydroxyl radicals effectively. This strong antioxidant activity is demonstrated by its partial prevention and highly active scavenging of hydroxyl radicals, a key factor in its beneficial effects in inner ear diseases (Udilova et al., 2003).

Cochlear Protection

Studies have shown that Caroverine can protect the inner ear from excitotoxicity, particularly in the treatment of cochlear synaptic tinnitus. Its protective properties are especially pronounced when applied locally to the round window membrane, a method that might be more effective and safer than systemic administration (Chen et al., 2003).

Solubility and Stability in Aqueous Solution

Research on the solubility and physicochemical stability of this compound in buffered aqueous solutions reveals that its solubility decreases at pH levels higher than 6.0. The degradation of Caroverine follows first-order kinetics, with degradation rates influenced by pH and storage temperature (Gwak et al., 1998).

Efficacy in Tinnitus Treatment

Caroverine has been used successfully in the treatment of inner ear tinnitus. Clinical trials demonstrate its efficacy in reducing tinnitus, supporting the hypothesis about the genesis of cochlear-synaptic tinnitus (Denk et al., 1997).

Neuroprotective Competence

Caroverine’s selective antagonism of glutamate receptors suggests its potential as a neuroprotective agent. This characteristic makes it a candidate for testing in glutamate-induced, excitotoxic disorders of the brain (Ehrenberger & Felix, 1992).

Potential in Alcohol Withdrawal Treatment

A study compared the efficacy of Caroverine and meprobamate in treating alcohol withdrawal symptoms. Caroverine, as a group B Ca2+ channel blocker, presented similar clinical efficacy to meprobamate but with less sedative side effects. This novel indication for Caroverine warrants further investigation (Koppi et al., 1987).

Drug Delivery via Round Window Membrane

Research indicates that the round window membrane can be an effective means for local drug delivery, as demonstrated by Caroverine's pharmacokinetics in the perilymph, cerebrospinal fluid, and plasma after local administrations (Duan & Chen, 2009).

Noise-Induced Hearing Loss Treatment

Caroverine has shown significant effectiveness in reducing hearing impairment after noise trauma, particularly when applied shortly after exposure. This suggests its potential in treating noise-induced hearing loss (Chen et al., 2003).

Mechanism of Action

Target of Action

Caroverine hydrochloride primarily targets NMDA and AMPA glutamate receptors . These receptors play a crucial role in the transmission of excitatory signals in the nervous system. Caroverine also acts as an N-type calcium channel blocker .

Mode of Action

This compound acts as a competitive and reversible antagonist of NMDA and AMPA glutamate receptors . This means it binds to these receptors and blocks their activation by glutamate, an excitatory neurotransmitter. By doing so, it reduces the excitatory signals in the nervous system. As an N-type calcium channel blocker, it inhibits the influx of calcium ions, which are essential for the release of neurotransmitters and the conduction of electrical signals in neurons .

Result of Action

This compound’s action on NMDA and AMPA receptors and N-type calcium channels results in a reduction of excitatory signals in the nervous system. This makes it effective in the treatment of conditions like tinnitus , smooth muscle spasms , alcohol and drug withdrawal .

Safety and Hazards

Caroverine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNWTJUIMRLKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23465-76-1 (Parent)
Record name Caroverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20971127
Record name Caroverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55750-05-5, 23465-76-1
Record name Caroverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caroverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caroverine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CAROVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSH993362T
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the proposed mechanism of action for Caroverine Hydrochloride in treating tinnitus?

A1: this compound is a glutamate antagonist. Research suggests that it may alleviate tinnitus by targeting the synapse between inner hair cells and their afferent nerves in the auditory system. [] Excessive glutamate activity at this synapse is thought to contribute to the perception of tinnitus. By blocking glutamate receptors, this compound may reduce neuronal hyperexcitability and potentially diminish the subjective experience of tinnitus.

Q2: Are there any studies investigating the efficacy of this compound for tinnitus treatment?

A2: Yes, a clinical study published in the Korean Journal of Otolaryngology investigated the effects of this compound on subjective tinnitus. [] The study involved 153 patients and reported that 35.9% of participants experienced improvement in their tinnitus symptoms after treatment with this compound. Interestingly, the study also found that patients with a shorter duration of tinnitus tended to respond better to the treatment. []

Q3: Beyond this compound, are there other treatment options being explored for cochlear synaptic tinnitus?

A3: Yes, a comparative study investigated the effectiveness of both this compound capsules and a traditional Ayurvedic medicine, Amarsundari Vati tablets, in managing cochlear synaptic tinnitus. [] The study, while limited in scope, suggested that Amarsundari Vati may offer more substantial relief from the symptoms of cochlear synaptic tinnitus compared to this compound capsules. [] Further research is needed to confirm these findings and elucidate the potential mechanisms of action for both treatments.

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